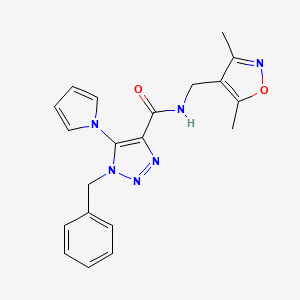
1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and interaction with various biological targets.
Structural Characteristics
This compound features a 1,2,3-triazole ring, a pyrrole moiety, and an isoxazole group. The molecular formula is C18H20N6O2. The combination of these heterocyclic structures contributes to its diverse biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Formation of the Triazole Ring : Utilizing the "click" chemistry approach with azides and alkynes.
- Pyrrole and Isoxazole Integration : These steps involve specific conditions to ensure the stability of the heterocycles.
- Carboxamide Formation : Finalizing the structure by attaching the carboxamide group.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were noted to reduce mTORC1 activity and induce autophagy, suggesting a novel mechanism of action in cancer treatment .
Moreover, molecular docking studies indicated that similar triazole derivatives exhibited promising binding affinities against viral proteins such as those from SARS-CoV-2. Such interactions suggest potential antiviral properties alongside anticancer effects .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of mTOR Pathway : By modulating autophagy and disrupting cellular metabolism.
- Binding to Biological Macromolecules : Interaction with proteins or nucleic acids that could alter their function or stability.
Case Study 1: Anticancer Activity
A study focusing on triazole derivatives demonstrated that compounds structurally similar to this compound showed significant anticancer activity. The results indicated:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 75.98 | Omicron Spike Protein |
| Compound B | 74.51 | SARS-CoV-2 Spike Protein |
| Compound C | 200 | mTORC1 |
These findings underscore the compound's potential as a therapeutic agent in oncology and virology.
Case Study 2: Autophagy Modulation
Another investigation revealed that certain benzamides derived from similar structures could disrupt autophagic flux by interfering with mTORC1 reactivation. This was evidenced by the accumulation of LC3-II protein levels under starvation conditions .
Propiedades
IUPAC Name |
1-benzyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-14-17(15(2)28-23-14)12-21-19(27)18-20(25-10-6-7-11-25)26(24-22-18)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYARLWZWQYBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














